

Application Notes: 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline in Drug Synthesis

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Compound of Interest

Compound Name: 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline

Cat. No.: B1298040

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Introduction

Quinoline derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous pharmaceutical agents with a broad spectrum of biological activities. The strategic functionalization of the quinoline ring is a key aspect of modern drug design. This document focuses on **4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline**, a key intermediate whose distinct structural features make it highly valuable for the synthesis of novel therapeutic agents. The presence of a trifluoromethyl group enhances metabolic stability and binding affinity, while the methoxy and hydroxy groups provide handles for further chemical modification and influence the molecule's pharmacokinetic profile.^{[1][2]}

Physicochemical Properties and Significance

The unique combination of functional groups on the quinoline core imparts desirable physicochemical properties for a drug intermediate. The trifluoromethyl group, a common bioisostere for chlorine, increases lipophilicity, which can improve cell membrane permeability.^[1] Furthermore, the C-F bond's high energy contributes to greater metabolic stability, a critical factor in enhancing a drug's half-life.^[1] The 8-methoxy group can modulate the electronic properties and solubility of the molecule, influencing its interaction with biological targets.

Table 1: Physicochemical Data of Structurally Related Quinoline Intermediates

Property	4-Hydroxy-8-(trifluoromethyl)quinoline	4-Hydroxy-2-(trifluoromethyl)quinoline	4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline
CAS Number	23779-96-6[3]	1701-18-4[4]	1701-21-9[5]
Molecular Formula	$C_{10}H_6F_3NO$ [3]	$C_{10}H_6F_3NO$ [4]	$C_{11}H_8F_3NO_2$ [5]
Molecular Weight	213.16 g/mol [3]	213.16 g/mol [4]	243.18 g/mol [5]
Appearance	Off-white amorphous powder[3]	Purple or white solid[6]	Not specified
Melting Point	171-177 °C[3]	206 - 208 °C[6]	Not specified

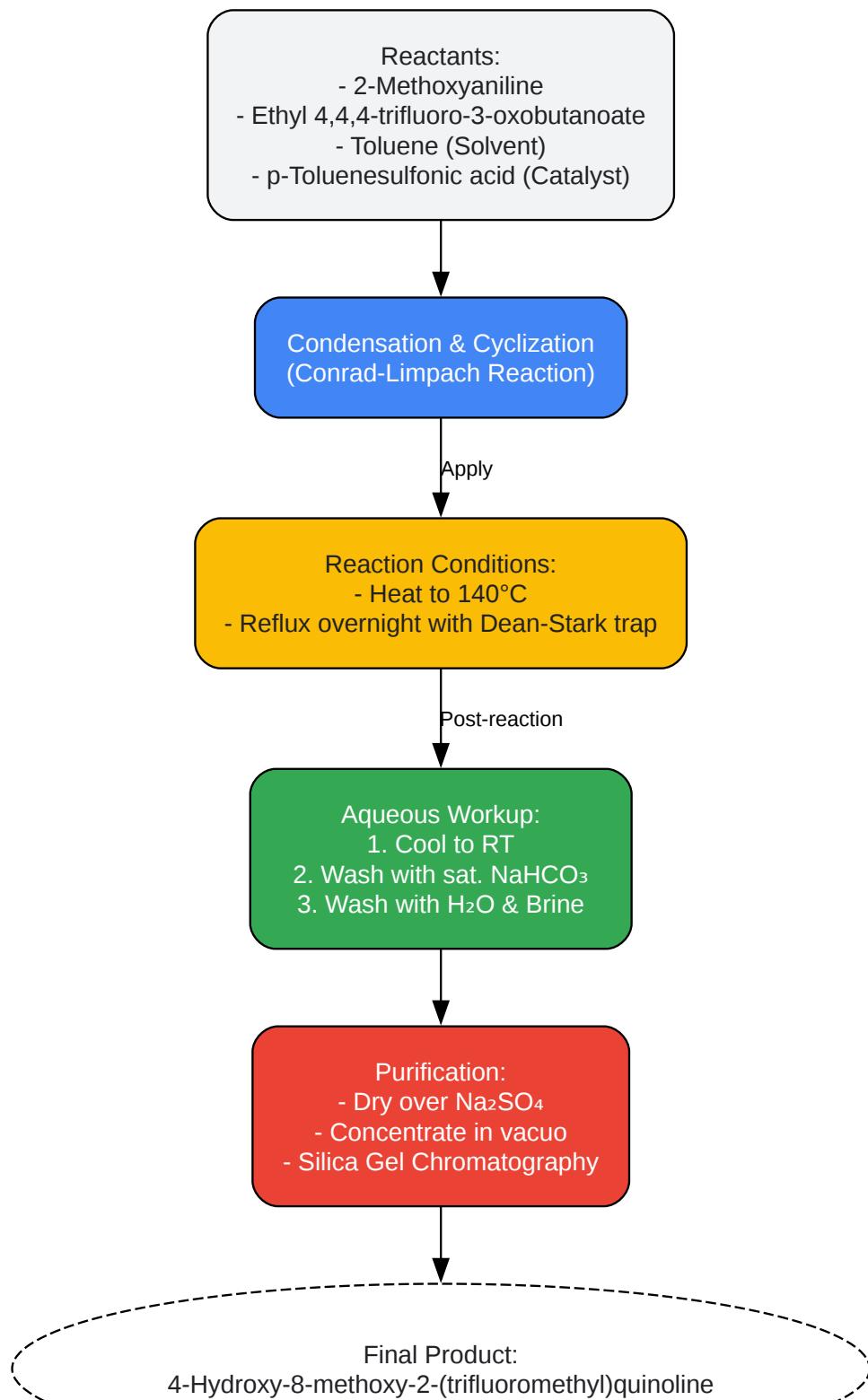
| Purity | ≥ 99% (HPLC)[3] | ≥ 98% (HPLC, NMR)[6] | Highly Purified[5] |

Experimental Protocols

Protocol 1: Proposed Synthesis of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline

This protocol describes a proposed synthetic route based on the established Conrad-Limpach reaction, adapted from similar quinoline syntheses.[4] The synthesis involves the condensation of 2-methoxyaniline with ethyl 4,4,4-trifluoro-3-oxobutanoate, followed by thermal cyclization.

Workflow Diagram: Synthesis of the Target Intermediate

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Caption: Proposed workflow for the synthesis of the target quinoline intermediate.

Methodology:

- Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2-methoxyaniline (1.0 eq.), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq.), toluene, and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).
- Condensation & Cyclization: Heat the reaction mixture to 140°C and allow it to reflux overnight. The progress of the reaction can be monitored by observing water collection in the Dean-Stark trap.
- Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure **4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline**.

Table 2: Summary of Proposed Reaction Parameters

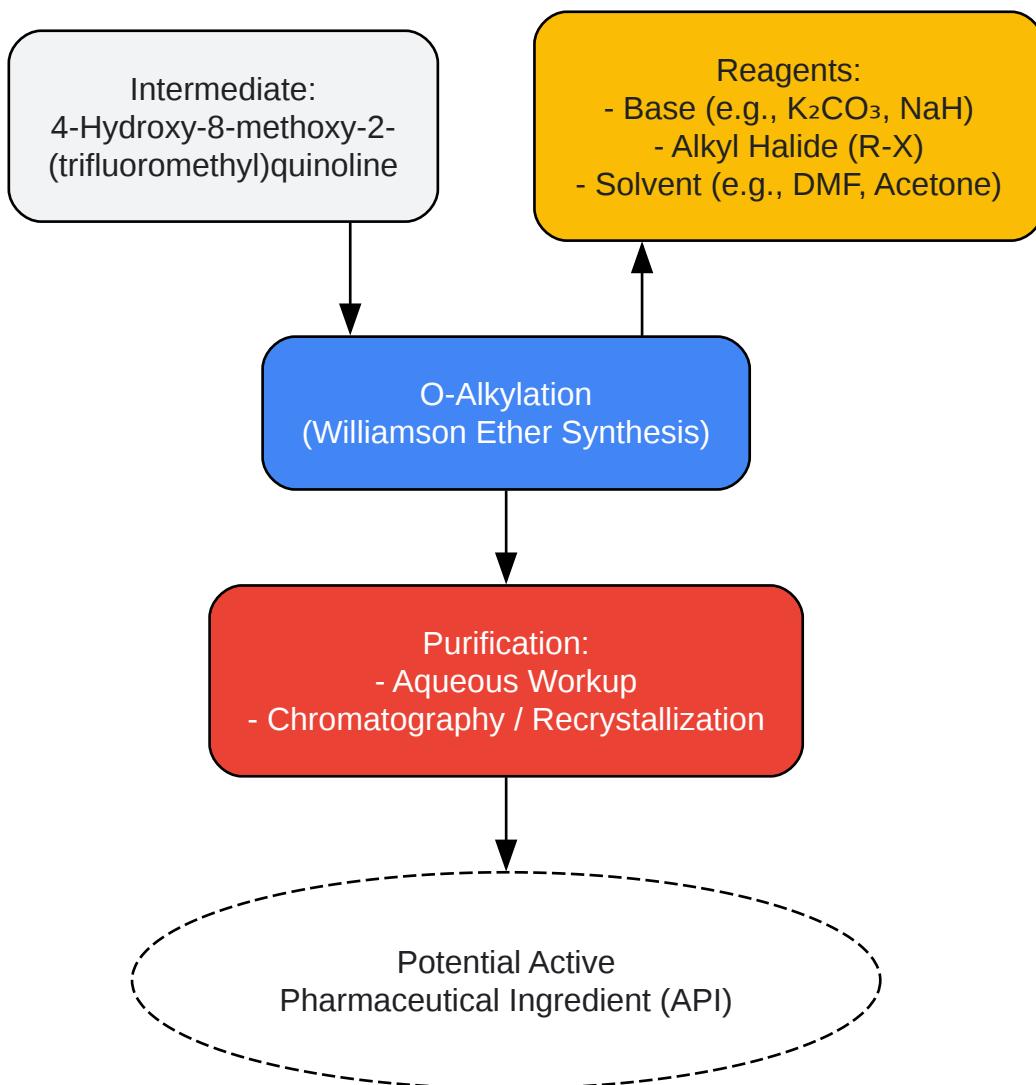
Parameter	Value / Description	Reference
Starting Materials	2-Methoxyaniline, Ethyl 4,4,4-trifluoro-3-oxobutanoate	Analogous reaction[4]
Solvent	Toluene	[4]
Catalyst	p-Toluenesulfonic acid	[4]
Temperature	140°C (Reflux)	[4]
Reaction Time	Overnight	[4]
Purification	Silica Gel Chromatography	[4]

| Analogous Yield | ~52% | Yield for 4-hydroxy-2-(trifluoromethyl)quinoline[4] |

Protocol 2: Hypothetical Use as an Intermediate in Drug Synthesis

The 4-hydroxy group of the quinoline intermediate is a versatile functional handle for introducing various pharmacophores. A common subsequent reaction is O-alkylation or O-arylation to link the quinoline core to other fragments, often to enhance binding to a biological target. This protocol describes a hypothetical Williamson ether synthesis.

Workflow Diagram: Intermediate to Final Compound



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Caption: Hypothetical workflow for converting the intermediate into a potential API.

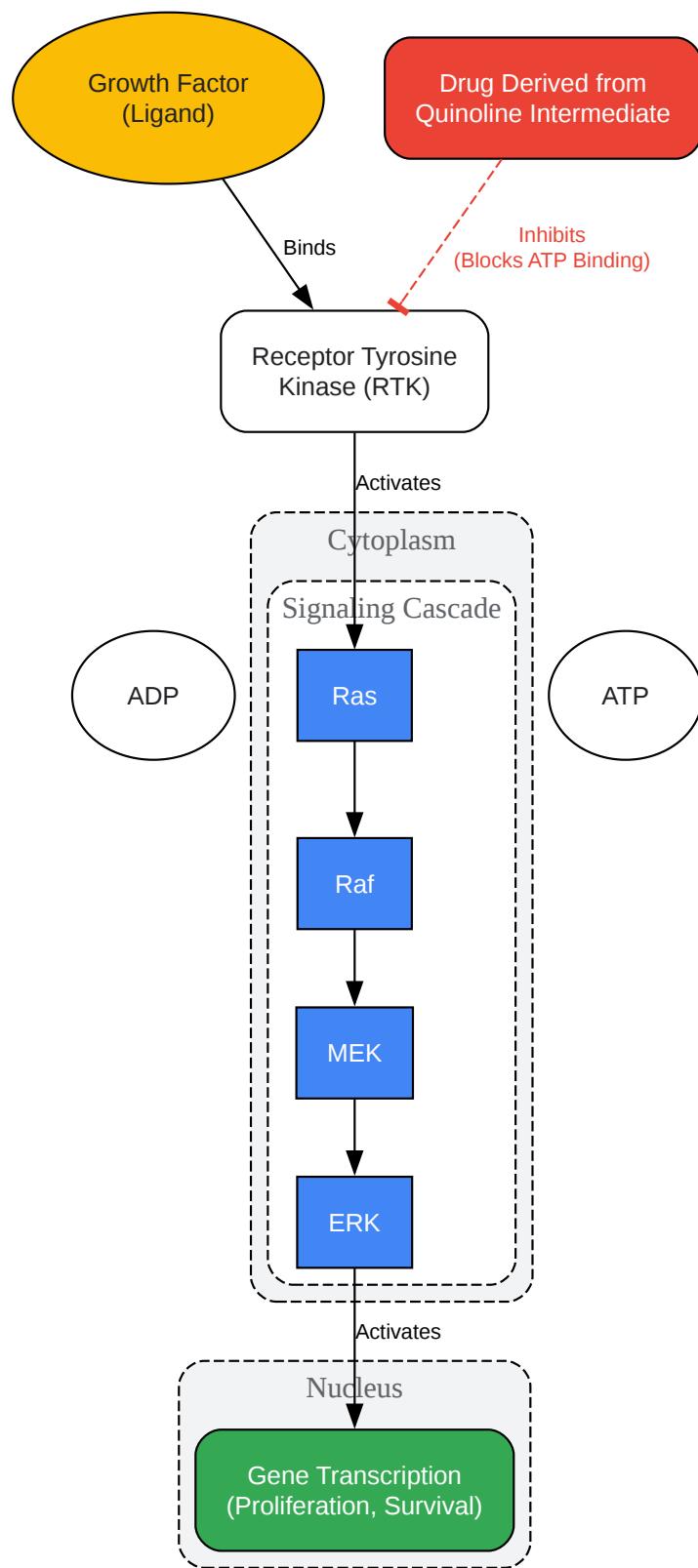
Methodology:

- Reaction Setup: Dissolve **4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline** (1.0 eq.) in a suitable polar aprotic solvent such as DMF or acetone.
- Deprotonation: Add a base (e.g., potassium carbonate or sodium hydride, 1.2 eq.) to the solution and stir at room temperature to form the corresponding alkoxide.
- Alkylation: Add the desired alkyl halide (R-X, 1.1 eq.) to the reaction mixture. The reaction may be heated to facilitate the substitution.
- Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
- Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The crude product can then be purified by column chromatography or recrystallization to yield the final compound.

Potential Biological Targets and Signaling Pathways

Quinoline-based molecules are known to target a wide range of biological pathways and are particularly prominent as kinase inhibitors in oncology. A drug synthesized from the **4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline** intermediate could potentially function by inhibiting a receptor tyrosine kinase (RTK), a common mechanism for anti-cancer agents.

Diagram: Representative Kinase Inhibition Pathway



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Caption: Representative pathway showing inhibition of an RTK by a potential drug.

This diagram illustrates how a quinoline-based inhibitor could block the ATP-binding site of an RTK. This action prevents the autophosphorylation and subsequent activation of downstream signaling cascades like the MAPK/ERK pathway, ultimately inhibiting gene transcription related to cell proliferation and survival. This mechanism is a cornerstone of targeted cancer therapy.

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